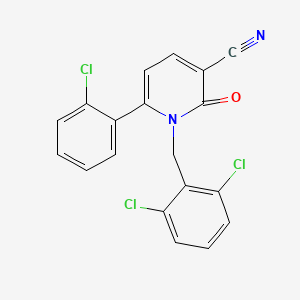
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 339109-85-2) is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is C19H11Cl3N2O, with a molecular weight of approximately 389.67 g/mol. The structural characteristics include multiple chlorine substituents and a pyridine ring, which are known to influence its biological interactions.
Anticancer Potential
Another area of interest is the potential anticancer activity of this compound. Research on related pyridine derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies demonstrate that similar structures can modulate pathways involved in tumor growth and metastasis.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of chlorinated pyridines on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells.
Table 2: Anticancer Efficacy of Chlorinated Pyridines
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4-Chloro-3-nitropyridine | Breast Cancer | 15 | |
| 3-Bromo-4-methylpyridine | Colon Cancer | 12 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- Receptor Modulation: The structure may allow for interaction with neurotransmitter receptors or other signaling molecules.
Properties
IUPAC Name |
6-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-2-1-4-13(15)18-9-8-12(10-23)19(25)24(18)11-14-16(21)6-3-7-17(14)22/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUXBXVTZVKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














